2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
The compound "2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" represents a sophisticated molecule with a unique chemical structure. This compound, containing both quinoline and isoquinoline moieties, has gained attention in the scientific community for its potential applications in various fields, including chemistry, biology, medicine, and industry. Understanding its properties, synthesis, and reactions is crucial for harnessing its potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dihydroquinoline with a benzo[de]isoquinoline derivative under acidic conditions. This is followed by an alkylation step using a suitable alkylating agent, such as 1-chloro-4-oxobutane, in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction, often catalyzed by a Lewis acid such as aluminum chloride, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically follows a similar synthetic route but on a larger scale. The reactions are optimized for higher yields and purity through precise control of reaction conditions, such as temperature, pressure, and reaction time. Continuous flow chemistry and automated reaction systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
"2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" undergoes a variety of chemical reactions. Common reactions include oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : It can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions to introduce functional groups or modify existing ones.
Reduction: : Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups without affecting the core structure.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can lead to fully hydrogenated products.
Scientific Research Applications
The compound "2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" finds applications across several scientific domains:
Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules, especially in medicinal chemistry.
Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its potential use as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: : Employed in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the context of its application. In a biological setting, it may interact with enzymes or receptors, altering their activity. For instance, the quinoline and isoquinoline moieties can bind to specific proteins, inhibiting their function or modulating signaling pathways. This can result in therapeutic effects, such as the inhibition of cancer cell proliferation or the suppression of microbial growth.
Comparison with Similar Compounds
Several compounds share structural similarities with "2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione", but each has its unique characteristics:
2-(4-(2H-chromen-2-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: : Shares the isoquinoline backbone but incorporates a chromene moiety, leading to different reactivity and applications.
2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-pyrrolo[2,3-b]quinolin-1,3(2H)-dione: : Contains a pyrroloquinoline structure, providing distinct biological activities.
2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-phenanthro[9,10-c]isoquinoline-1,3(2H)-dione:
The uniqueness of "this compound" lies in its specific combination of functional groups and rings, which confer particular properties and reactivities not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-22(26-15-5-10-17-7-1-2-13-21(17)26)14-6-16-27-24(29)19-11-3-8-18-9-4-12-20(23(18)19)25(27)30/h1-4,7-9,11-13H,5-6,10,14-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTLWJNVCOTEKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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